Methyl 3-(2-aminoethoxy)propanoate is an organic compound with the molecular formula . It is classified as an ester, specifically a methyl ester of 3-(2-aminoethoxy)propanoic acid. This compound is notable for its aminoethoxy group, which enhances its reactivity and potential applications in various scientific fields. The compound is often utilized in organic synthesis, medicinal chemistry, and biochemistry due to its unique structural properties.
The primary method for synthesizing methyl 3-(2-aminoethoxy)propanoate involves an esterification reaction. This process typically includes the reaction of 3-(2-aminoethoxy)propanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants into the desired ester product.
Industrial Production Methods: In industrial settings, continuous flow reactors are often employed to optimize reaction conditions and improve yield. The production process may also involve purification steps such as distillation or crystallization to achieve high purity levels of the final product.
Methyl 3-(2-aminoethoxy)propanoate has a complex molecular structure characterized by the following features:
This structure includes a propanoate backbone, an ethoxy group, and an amino group, which contribute to its chemical reactivity and potential interactions with biological systems .
Methyl 3-(2-aminoethoxy)propanoate can undergo several types of chemical reactions:
The mechanism by which methyl 3-(2-aminoethoxy)propanoate exerts its effects involves interactions with specific molecular targets within biological systems. The aminoethoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, this compound may act as a substrate or inhibitor for certain enzymes, modulating various biochemical pathways crucial for cellular functions .
These properties make methyl 3-(2-aminoethoxy)propanoate versatile for various applications in research and industry .
Methyl 3-(2-aminoethoxy)propanoate has several scientific uses:
The compound's unique properties enable its use across multiple fields, including medicinal chemistry and materials science.
The alkoxyamine linkage in methyl 3-(2-aminoethoxy)propanoate is typically constructed through nucleophilic substitution between 2-aminoethanol derivatives and methyl acrylate or haloester precursors. This reaction forms the critical C-O-C bond that connects the aminoethoxy moiety to the propanoate ester group. A common approach involves reacting methyl 3-bromopropanoate with 2-(N-Boc-amino)ethanol under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide. This method yields N-protected intermediates that require subsequent deprotection to obtain the free amine [5] [10].
Alternative pathways include Michael addition, where the amine group of 2-aminoethanol attacks the β-carbon of methyl acrylate. This atom-economical reaction proceeds under mild conditions (room temperature, solvent-free) but requires careful pH control (pH 9-10) to prevent polyalkylation. Catalyst screening reveals that lipase enzymes or triethylamine significantly improve regioselectivity, with conversions exceeding 85% within 24 hours .
Table 1: Nucleophilic Substitution Optimization Parameters
Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Potassium carbonate | Dimethylformamide | 80 | 12 | 78 |
Triethylamine | Solvent-free | 25 | 24 | 85 |
Lipase CAL-B | tert-Butanol | 40 | 48 | 92 |
Sodium hydride | Tetrahydrofuran | 60 | 6 | 70 |
Industrial implementations utilize phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction kinetics in biphasic systems. This approach reduces reaction time to 4-6 hours while maintaining yields above 80%, though it introduces additional purification challenges [5].
Esterification routes primarily involve coupling 3-(2-aminoethoxy)propanoic acid with methanol using acid catalysts. Concentrated hydrochloric acid catalysis remains prevalent, where the carboxylic acid is refluxed with methanol for 12-24 hours, achieving yields of 70-75%. However, this method generates stoichiometric acidic waste and requires neutralization steps [10].
Advanced catalytic approaches employ solid acid catalysts to improve sustainability and simplify purification. Sulfated zirconia (2-5 mol%) enables esterification at 65°C with 89% yield and minimal byproducts. Similarly, polymer-supported sulfonic acid resins (e.g., Nafion® NR50) facilitate continuous flow esterification with the following optimized parameters:
Table 2: Esterification Catalyst Performance Comparison
Catalyst | Loading (mol%) | Temperature (°C) | Conversion (%) | Advantages |
---|---|---|---|---|
HCl (conc.) | 100 | 65 | 75 | Simple setup |
Sulfated zirconia | 5 | 65 | 89 | Recyclable, minimal waste |
Nafion® NR50 | - | 70 | 95 | Continuous processing |
Zeolite H-Beta | 7 | 80 | 82 | Water-tolerant |
Transesterification alternatives using ethyl 3-(2-aminoethoxy)propanoate and methanol show promise under enzymatic catalysis (lipase B from Candida antarctica), avoiding acid-sensitive substrates. This approach achieves 90% conversion in 48 hours at 40°C with negligible racemization [1] .
Conversion to hydrochloride salts improves compound stability and crystallinity for pharmaceutical applications. Salt formation typically involves treating the free amine with hydrochloric acid (1.0-1.2 equivalents) in anhydrous diethyl ether or ethyl acetate. Immediate precipitation occurs, yielding high-purity solids after filtration. Critical process parameters include:
Purification of the hydrochloride salt employs recrystallization from ethanol/diethyl ether mixtures (1:5 v/v), achieving >99% purity by HPLC. For impurities persisting beyond acid-base treatment, column chromatography on silica gel with chloroform-methanol-ammonia (7:3:0.1) effectively separates des-ethoxy byproducts and diester impurities. The hydrochloride salt exhibits favorable crystallization kinetics, forming needle-like crystals suitable for industrial filtration .
Industrial-scale purification leverages antisolvent crystallization in continuous mixed suspension mixed product removal (MSMPR) crystallizers. Isopropanol serves as the solvent with heptane as antisolvent, generating particle sizes of 50-100 µm ideal for downstream processing. This method reduces purification time from 48 hours (batch) to 4 hours while maintaining 99.5% purity [5].
Continuous-flow reactors enhance process control and scalability for methyl 3-(2-aminoethoxy)propanoate synthesis. A representative two-stage system comprises:1. Nucleophilic substitution module: Tubular reactor with static mixers (20 mL volume)- Residence time: 30 minutes- Temperature: 100°C- Pressure: 5 bar- Output: 85% conversion to Boc-protected intermediate2. Deprotection/esterification module: Packed-bed reactor with acid resin catalyst- Residence time: 15 minutes- Temperature: 50°C- Output: 92% overall yield [5]
Key advantages over batch processing include precise thermal management of exothermic amidation steps and reduced reaction volumes (by 80%). For hydrochloride salt formation, oscillatory flow reactors with baffled designs achieve homogeneous mixing during acidification, preventing local pH extremes that cause degradation. These systems consistently produce material meeting ICH Q3A impurity thresholds (total impurities <0.3%) at throughputs of 1-5 kg/hour [5].
Advanced systems integrate in-line PAT (Process Analytical Technology) tools:
Solvent optimization significantly improves the environmental footprint of methyl 3-(2-aminoethoxy)propanoate synthesis. Lifecycle assessment guides solvent substitution:
Waste minimization strategies include:
Table 3: Green Chemistry Metrics Comparison
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 120 | 28 | 76% reduction |
E-factor (kg waste/kg product) | 85 | 8 | 91% reduction |
Energy consumption (kJ/mol) | 480 | 150 | 69% reduction |
Renewable solvent fraction | 0% | 90% | Eliminated fossil solvents |
Process intensification via microwave-assisted reactions demonstrates exceptional efficiency for esterification steps. Controlled microwave irradiation (100 W, 100°C) reduces reaction times from 24 hours to 15 minutes while maintaining 95% yield. This approach couples effectively with continuous flow systems for scale-up, decreasing energy consumption by 70% compared to conventional heating [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4